molecular formula C17H37NO B14451940 1-(Tetradecylamino)propan-2-ol CAS No. 72648-59-0

1-(Tetradecylamino)propan-2-ol

Cat. No.: B14451940
CAS No.: 72648-59-0
M. Wt: 271.5 g/mol
InChI Key: OTBNHPAEPOLSAB-UHFFFAOYSA-N
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Description

1-(Tetradecylamino)propan-2-ol is an organic compound that belongs to the class of alcohols. It features a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a tetradecylamino group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Tetradecylamino)propan-2-ol can be synthesized through a multi-step process involving the reaction of tetradecylamine with epichlorohydrin, followed by the addition of a base to form the desired product. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Tetradecylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form a primary or secondary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium dichromate (K2Cr2O7) and sulfuric acid (H2SO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Primary or secondary amines.

    Substitution: Halides or esters.

Scientific Research Applications

1-(Tetradecylamino)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the preparation of biological samples and as a component in buffer solutions.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of 1-(Tetradecylamino)propan-2-ol involves its ability to interact with lipid membranes and proteins. The compound’s surfactant properties allow it to reduce surface tension and enhance the solubility of hydrophobic molecules. This interaction can disrupt lipid bilayers and alter protein conformation, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Dodecylamino)propan-2-ol
  • 1-(Hexadecylamino)propan-2-ol
  • 1-(Octadecylamino)propan-2-ol

Uniqueness

1-(Tetradecylamino)propan-2-ol is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, compared to its shorter or longer chain analogs.

Properties

CAS No.

72648-59-0

Molecular Formula

C17H37NO

Molecular Weight

271.5 g/mol

IUPAC Name

1-(tetradecylamino)propan-2-ol

InChI

InChI=1S/C17H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16-17(2)19/h17-19H,3-16H2,1-2H3

InChI Key

OTBNHPAEPOLSAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCNCC(C)O

Origin of Product

United States

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